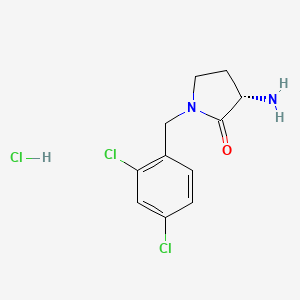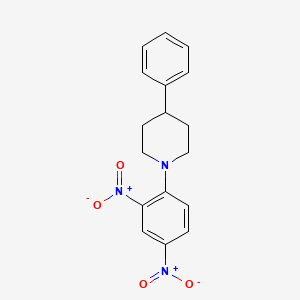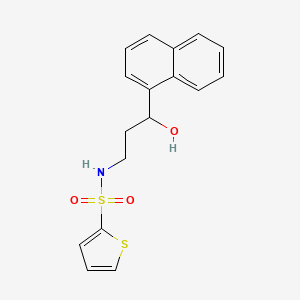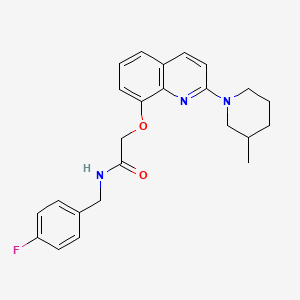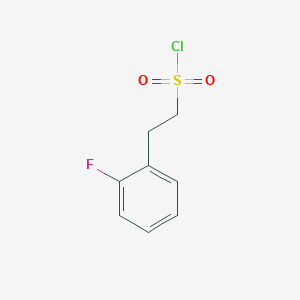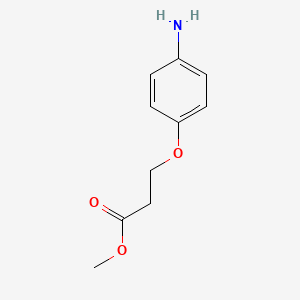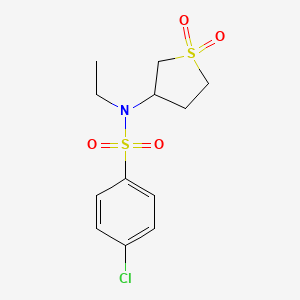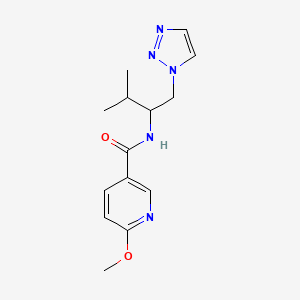
6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” is characterized by the presence of a 1,2,4-triazole ring . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” include various steps . These steps involve the formation of the 1,2,4-triazole ring and the subsequent addition of various functional groups .Wissenschaftliche Forschungsanwendungen
Multicomponent Reactions (MCRs)
This compound is utilized in MCRs, which are one-step convergent strategies that combine multiple starting materials to afford a single product. MCRs are high-yielding, operationally friendly, and cost-effective, aligning with green chemistry principles . The compound’s derivatives are essential for generating biologically active structures, making it a valuable precursor in pharmaceutical chemistry.
Carbonic Anhydrase-II Inhibition
Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against the carbonic anhydrase-II enzyme . This is significant in the treatment of conditions like glaucoma, epilepsy, and altitude sickness, where inhibition of this enzyme has therapeutic effects.
Antimicrobial and Anticancer Activities
Indole derivatives, which can be synthesized from this compound, have shown a broad range of biological activities. These include antimicrobial and anticancer properties, making them potential candidates for drug development and therapeutic applications .
Acetylcholinesterase (AChE) Inhibition
The compound has been involved in the synthesis of derivatives that act as AChE inhibitors. This is particularly relevant in the treatment of Alzheimer’s disease, where AChE inhibitors can help increase levels of acetylcholine in the brain .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor for the synthesis of various heterocyclic derivatives. These compounds are significant in the development of new materials and pharmaceuticals due to their diverse functional groups and chemical properties .
Potential Carbonic Anhydrase-II Inhibitors
Novel 1H-1,2,3-triazole analogs derived from this compound have been synthesized and show moderate inhibition potential against carbonic anhydrase-II, suggesting a new series of inhibitors that could be further explored for therapeutic use .
Pharmaceutical Intermediates
The compound is used in the preparation of pharmaceutical intermediates, which are crucial steps in the synthesis of active pharmaceutical ingredients (APIs). These intermediates can lead to the development of drugs with various therapeutic applications .
Cytokines Modulators
It is used in the preparation of pyridazines, which are heterodimeric cytokines modulators. These modulators can be used in the treatment of diseases by regulating immune responses .
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Wirkmechanismus
Target of Action
The primary targets of the compound “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” are currently unknown. The compound is a derivative of the 1,2,4-triazole class, which is known to interact with a variety of biological targets . .
Mode of Action
1,2,4-triazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. 1,2,4-triazole derivatives have been found to impact a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s predicted boiling point is 437.6±55.0 °C , and it has a predicted density of 1.29±0.1 g/cm3 . It is slightly soluble in DMSO . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but specific studies are needed to confirm this.
Result of Action
1,2,4-triazole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Eigenschaften
IUPAC Name |
6-methoxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-10(2)12(9-19-7-6-16-18-19)17-14(20)11-4-5-13(21-3)15-8-11/h4-8,10,12H,9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCOWRCLYCVLIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2745679.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2745683.png)
![3-(4-bromobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745684.png)
![(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide](/img/structure/B2745686.png)
![tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate](/img/structure/B2745687.png)
